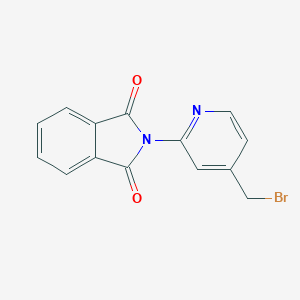

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a molecule of interest in various chemical and biological studies. The structure of isoindoline-1,3-dione derivatives has been characterized by different spectroscopic methods and their interactions with other molecules have been explored for potential applications, such as selective detection of metal ions and binding to proteins .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the reaction of phthalimide with various reagents. For example, the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine in acetonitrile can yield compounds such as 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione . Although the specific synthesis of "2-(4-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic properties of the compound .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can participate in various chemical reactions. For instance, compound A, derived from the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine, can selectively detect Hg and Ni ions, indicating its potential use in sensing applications . The interaction of these derivatives with proteins, such as bovine serum albumin (BSA), has also been studied, revealing insights into their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives, such as their binding affinity to proteins and their thermal stability, have been investigated through spectroscopic studies and molecular docking approaches. For example, the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione to BSA was found to be spontaneous and enthalpy-driven, with the stability of the complex decreasing at higher temperatures . The antimicrobial activities of these compounds have also been evaluated, showing moderate activity against certain strains of bacteria and fungi .

Aplicaciones Científicas De Investigación

Application

Isoindolines, including “2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione”, are the focus of much research because they are present in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .

Method of Application

The compounds were synthesized using simple heating and relatively quick solventless reactions . Docking was performed to assess affinity in terms of binding energy .

Results

Antiseizure Evaluation

Application

A new series of phthalimide derivatives, including “2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione”, were synthesized for antiepileptic activity evaluation .

Method of Application

The compounds were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Antiepileptic activity of synthesized compounds was investigated using two experimental models namely, maximal electroshock (MES) and pentylenetetrazole (PTZ) .

Results

Compound 3m with para methoxy substituent exhibited the anticonvulsant activity at 15.1 ± 1.53 (12.23–17.96) mg/kg dose in MES model compared to other derivatives . Unfortunately, none of the tested compounds rendered acceptable protection in subcutaneous PTZ model .

Anticancer Agents

Application

Isoindoline-1,3-dione derivatives, including “2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione”, were synthesized and investigated against blood cancer using K562 and Raji cell lines .

Method of Application

The compounds were synthesized and characterized, and their influence on the survival of the cancer cells was determined through a cytotoxicity assay . Flow-cytometry with annexin-V-conjugated with fluorescein isothiocyanate (FITC) and propidium iodide (PI) stains were used to investigate the type of cell death induced by these phthalimide derivatives .

Results

The compound “2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione” showed the most inhibitory effect on the viability of the cancer cells (CC 50 = 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells) . This compound induced apoptosis and necrosis in Raji cells .

Chemosensor

Application

“2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione” participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Method of Application

The compound was used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine .

Results

Green Chemistry

Application

Isoindolines, including “2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione”, are synthesized using simple heating and relatively quick solventless reactions . This method of synthesis follows green chemistry principles .

Method of Application

The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .

Results

The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Fused Multifunctionalized Isoindoline-1,3-diones

Application

Fused multifunctionalized isoindoline-1,3-diones, including “2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione”, are synthesized via the coupled oxidation of imidazoles and tetraynes . These compounds are widespread structural motifs in a plethora of different natural products .

Method of Application

The compounds were synthesized by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Results

Propiedades

IUPAC Name |

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRIUIQJDWVLTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599307 |

Source

|

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione | |

CAS RN |

135995-35-6 |

Source

|

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)